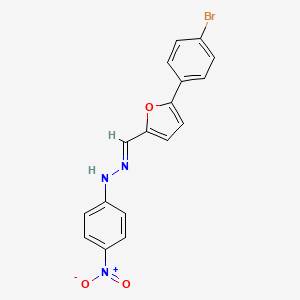
5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 5-(4-bromophenyl)-2-furaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 5-(4-bromophenyl)-2-furaldehyde (4-aminophenyl)hydrazone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It
特性
分子式 |
C17H12BrN3O3 |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C17H12BrN3O3/c18-13-3-1-12(2-4-13)17-10-9-16(24-17)11-19-20-14-5-7-15(8-6-14)21(22)23/h1-11,20H/b19-11+ |
InChIキー |
MLIAGQPVEVYXHG-YBFXNURJSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])Br |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


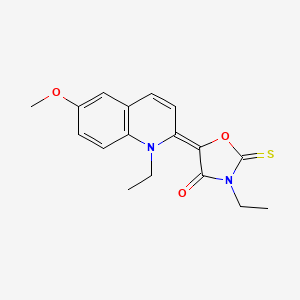
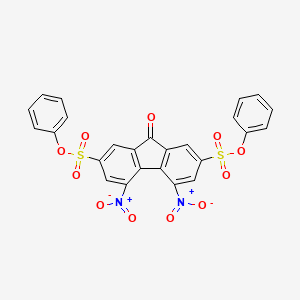
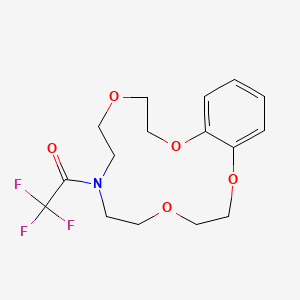
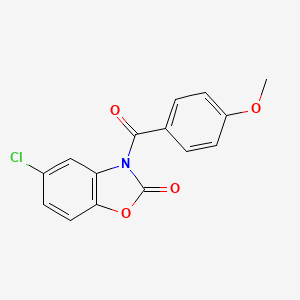
![4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)
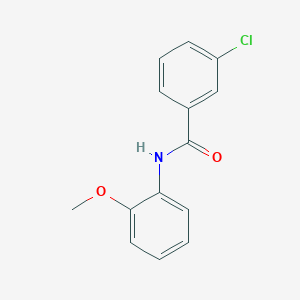
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)

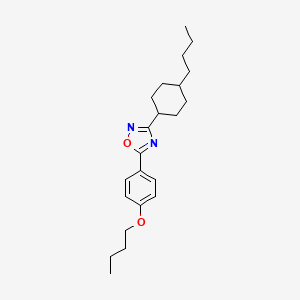
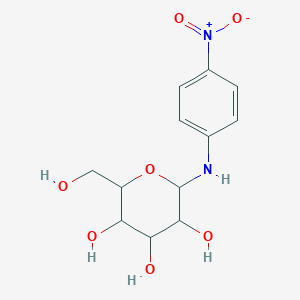
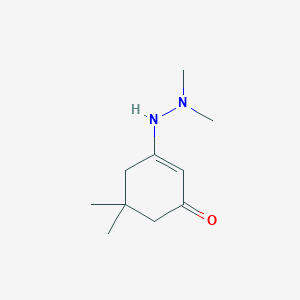

![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
